molecular formula C25H28O8 B3656541 ETHYL 3-{4-METHYL-2-OXO-7-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-2H-CHROMEN-3-YL}PROPANOATE

ETHYL 3-{4-METHYL-2-OXO-7-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-2H-CHROMEN-3-YL}PROPANOATE

Cat. No.: B3656541
M. Wt: 456.5 g/mol
InChI Key: MUJYIHYEXRWYRJ-UHFFFAOYSA-N
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Description

ETHYL 3-{4-METHYL-2-OXO-7-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-2H-CHROMEN-3-YL}PROPANOATE is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system, which is a fused ring structure containing both benzene and pyran rings. The compound also features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties .

Preparation Methods

The synthesis of ETHYL 3-{4-METHYL-2-OXO-7-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-2H-CHROMEN-3-YL}PROPANOATE involves several steps. One common synthetic route includes the condensation of 4-methyl-2-oxo-2H-chromen-3-carbaldehyde with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL 3-{4-METHYL-2-OXO-7-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-2H-CHROMEN-3-YL}PROPANOATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 3-{4-METHYL-2-OXO-7-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-2H-CHROMEN-3-YL}PROPANOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 3-{4-METHYL-2-OXO-7-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-2H-CHROMEN-3-YL}PROPANOATE involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes essential for cancer cell survival . The chromen ring system may also interact with DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

ETHYL 3-{4-METHYL-2-OXO-7-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-2H-CHROMEN-3-YL}PROPANOATE can be compared with other chromen derivatives and trimethoxyphenyl-containing compounds:

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Combretastatin: A potent microtubule targeting agent.

These compounds share similar structural features but differ in their specific biological activities and therapeutic applications, highlighting the unique properties of this compound.

Properties

IUPAC Name

ethyl 3-[4-methyl-2-oxo-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O8/c1-6-31-23(26)10-9-19-15(2)18-8-7-17(13-20(18)33-25(19)27)32-14-16-11-21(28-3)24(30-5)22(12-16)29-4/h7-8,11-13H,6,9-10,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJYIHYEXRWYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC(=C(C(=C3)OC)OC)OC)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 3-{4-METHYL-2-OXO-7-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-2H-CHROMEN-3-YL}PROPANOATE
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ETHYL 3-{4-METHYL-2-OXO-7-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-2H-CHROMEN-3-YL}PROPANOATE
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ETHYL 3-{4-METHYL-2-OXO-7-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-2H-CHROMEN-3-YL}PROPANOATE
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ETHYL 3-{4-METHYL-2-OXO-7-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-2H-CHROMEN-3-YL}PROPANOATE
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ETHYL 3-{4-METHYL-2-OXO-7-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-2H-CHROMEN-3-YL}PROPANOATE
Reactant of Route 6
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ETHYL 3-{4-METHYL-2-OXO-7-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-2H-CHROMEN-3-YL}PROPANOATE

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